O-Methylcedrelopsin
Overview
Description
O-Methylcedrelopsin is a naturally occurring coumarin derivative with the molecular formula C₁₆H₁₈O₄ and a molecular mass of 274.31 g/mol . It is primarily isolated from the roots of Toddalia asiatica and has been studied for its various biological activities, including anticancer and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Methylcedrelopsin can be synthesized through the activity-guided fractionation of the hydroalcoholic extract of the trunk bark of Cedrelopsis grevei . The process involves isolating coumarins, including this compound, using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the extraction from natural sources like Toddalia asiatica and Cedrelopsis grevei remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
O-Methylcedrelopsin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other coumarin derivatives.
Medicine: Its vasorelaxing activity suggests potential therapeutic applications for cardiovascular diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of O-Methylcedrelopsin involves its interaction with molecular targets and pathways. It induces differentiation and apoptosis in leukemic cells by modulating cellular signaling pathways . Additionally, it exhibits vasorelaxing activity by affecting vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
- Norbraylin
- Cedrecoumarin A
- Scoparone
- Braylin
Uniqueness
O-Methylcedrelopsin is unique due to its specific structural features, such as the presence of methoxy groups and a prenylated side chain. These structural elements contribute to its distinct biological activities, setting it apart from other coumarin derivatives .
Properties
IUPAC Name |
6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBURDJZOIAAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223217 | |
Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72916-61-1 | |
Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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